![molecular formula C14H21Cl2NO2 B1426391 4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-07-4](/img/structure/B1426391.png)

4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride

Overview

Description

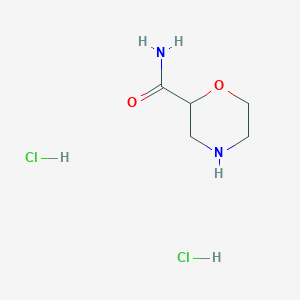

“4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219964-07-4 . It has a molecular formula of C14H21Cl2NO2 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom . It also contains a methoxyphenoxy group and an ethyl group attached to the piperidine ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.228 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the resources I have.Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) explored the reactions of piperidine with various nitrobenzenes, leading to products like 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene. This research sheds light on the nucleophilic aromatic substitution reactions involving piperidine derivatives, potentially including 4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride. The reactions were found to follow second-order kinetics and did not undergo acid or base catalysis, suggesting a specific reaction mechanism involving an addition–elimination process with rapid expulsion of the nitro-group from the intermediate. This study provides foundational knowledge for understanding the chemical behavior and potential applications of piperidine derivatives in synthetic chemistry (Pietra & Vitali, 1972).

Environmental Persistence and Effects

Research on benzophenone-3, a compound structurally related to the chloro-methoxyphenoxy group in 4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride, has revealed its environmental persistence and potential reproductive toxicity. Ghazipura et al. (2017) reviewed studies showing that high levels of exposure to similar phenolic compounds are linked to reproductive health impacts in both humans and animals. These findings underscore the importance of understanding the environmental and biological interactions of such compounds, including 4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride, to assess their safety and ecological impacts (Ghazipura et al., 2017).

Mechanistic Insights into Lignin Acidolysis

Yokoyama (2015) reviewed the acidolysis of lignin model compounds, including those with methoxyphenoxy structures similar to 4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride. The study provided insights into the cleavage of β-O-4 bonds, a key step in lignin degradation, and highlighted the influence of structural elements on reaction mechanisms. This research may inform the use of 4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride in lignin-related studies or its potential as a model compound for understanding lignin degradation processes (Yokoyama, 2015).

properties

IUPAC Name |

4-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2.ClH/c1-17-12-2-3-14(13(15)10-12)18-9-6-11-4-7-16-8-5-11;/h2-3,10-11,16H,4-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUJBBWSDMOJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)

![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1426315.png)

![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)

![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)

![2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426321.png)

![4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426323.png)

![2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426324.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)